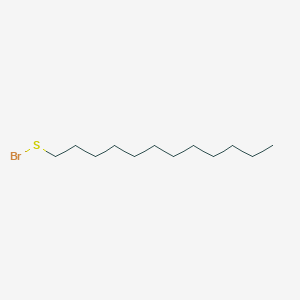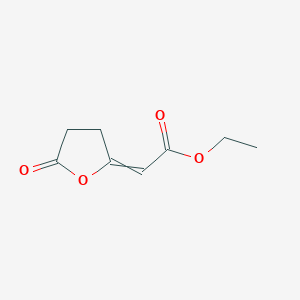octylsulfanium bromide CAS No. 56492-09-2](/img/structure/B14629853.png)
[3-(2-Hydroxybenzamido)propyl](methyl)octylsulfanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxybenzamido)propyloctylsulfanium bromide is a complex organic compound that features a sulfanium ion, an amide group, and a hydroxybenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-hydroxybenzoic acid with 3-aminopropylamine to form 3-(2-hydroxybenzamido)propylamine.
Quaternization: The next step involves the reaction of 3-(2-hydroxybenzamido)propylamine with methyl octyl sulfide in the presence of a strong acid like hydrobromic acid to form the sulfanium ion.
Bromide Addition: Finally, the bromide ion is introduced to form the final compound, 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the quaternization step and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxybenzene moiety can undergo oxidation reactions to form quinones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The sulfanium ion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfanium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology
In biological research, this compound may be used to study the interactions of sulfanium ions with biological molecules, potentially leading to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s unique structure could be explored for its potential as an antimicrobial or anticancer agent, given the biological activity of sulfanium ions.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide involves its interaction with molecular targets such as enzymes or receptors. The sulfanium ion can interact with negatively charged sites on proteins or nucleic acids, potentially inhibiting their function or altering their activity. The hydroxybenzene moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Hydroxybenzamido)propyloctylsulfanium chloride
- 3-(2-Hydroxybenzamido)propyloctylsulfanium iodide
- 3-(2-Hydroxybenzamido)propyloctylsulfanium fluoride
Uniqueness
The uniqueness of 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion, in particular, may influence the compound’s reactivity and interactions compared to its chloride, iodide, and fluoride analogs.
Propiedades
Número CAS |
56492-09-2 |
|---|---|
Fórmula molecular |
C19H32BrNO2S |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
3-[(2-hydroxybenzoyl)amino]propyl-methyl-octylsulfanium;bromide |
InChI |
InChI=1S/C19H31NO2S.BrH/c1-3-4-5-6-7-10-15-23(2)16-11-14-20-19(22)17-12-8-9-13-18(17)21;/h8-9,12-13H,3-7,10-11,14-16H2,1-2H3,(H-,20,21,22);1H |
Clave InChI |
JHTKKVZNDCQLKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[S+](C)CCCNC(=O)C1=CC=CC=C1O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
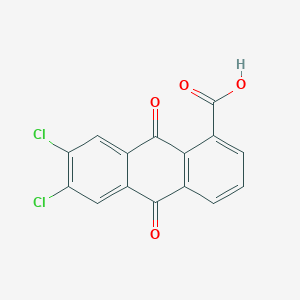
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
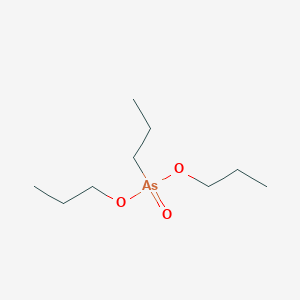
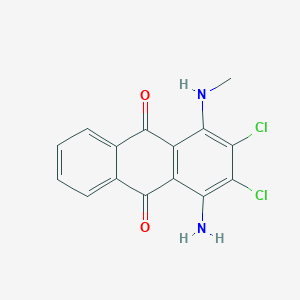
stannane](/img/structure/B14629820.png)


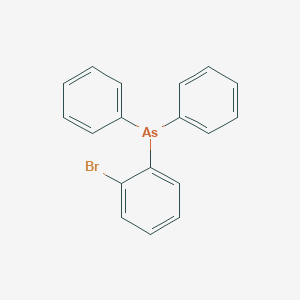
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)
